6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
Description
Properties
IUPAC Name |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-5-2-6-4-10-7(3-9)12-8(6)11-5/h2,4H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGBOURSIDYYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2N1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Diol Precursors
The diol intermediate is treated with phosphorus oxychloride (POCl3) in aromatic solvents (e.g., toluene) at elevated temperatures to yield 2,4-dichloro derivatives. Key conditions include:
Cyanide Substitution at Position 2
The chlorinated intermediate undergoes nucleophilic substitution with cyanide sources:
Table 1: Chlorination-Substitution Parameters
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Chlorination | POCl3, diisopropylethylamine | Toluene, 75°C, 16 hr | 52% |
| Cyanide substitution | CuCN, DMF | 120°C, 12 hr | 40–60% |
Bromination-Coupling Route
Bromination at Position 6
Bromination of the pyrrolopyrimidine core at C-6 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C . This step selectively introduces bromine at the 6-position, enabling subsequent cross-coupling.
Methyl Group Introduction via Coupling
The brominated intermediate undergoes Negishi coupling with methylzinc chloride in the presence of a palladium catalyst (e.g., Pd(PPh3)4):
Table 2: Bromination-Coupling Parameters
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | NBS, DMF | 0°C, 2 hr | 60–70% |
| Methyl coupling | Methylzinc chloride, Pd(PPh3)4 | THF, 60°C, 8 hr | 30–50% |
Comparative Analysis of Methods
Efficiency and Scalability
Functional Group Compatibility
-
Cyanide substitution is sensitive to steric hindrance, favoring electron-deficient pyrimidines.
-
Methyl coupling requires anhydrous conditions to prevent catalyst deactivation.
Alternative Synthetic Strategies
One-Pot Cyclization with Pre-Functionalized Intermediates
Building the pyrrolopyrimidine ring from 4-methylpyrrole-2-carbonitrile and urea under acidic conditions avoids post-functionalization but faces challenges in regioselectivity.
Hydrogenation for Protecting Group Removal
Hydrogenation at 50 psi H2 and 45–55°C efficiently removes benzyl or tosyl groups, as demonstrated in analogous deprotection steps.
Industrial-Scale Considerations
Solvent Selection and Recycling
Chemical Reactions Analysis
Oxidation Reactions
The nitrile group and methyl substituent undergo selective oxidation under controlled conditions:
Key findings:
-
Nitrile-to-carboxylic acid conversion occurs without disrupting the pyrrolopyrimidine ring.
-
Over-oxidation of the methyl group requires strong acidic conditions .
Reduction Reactions
The nitrile group is selectively reduced to primary amines:
Notable observations:
Nucleophilic Substitution
The 4-position undergoes regioselective displacement:
Mechanistic insight:
-
Substitution proceeds via aromatic nucleophilic mechanism with activation by electron-withdrawing nitrile .
Cyclocondensation Reactions
The nitrile participates in heterocycle formation:
Critical parameters:
-
Temperature controls regioselectivity in tetrazole formation .
-
Acid catalysis prevents ring-opening side reactions.
Cross-Coupling Reactions
Halogenated derivatives enable catalytic coupling:
Optimization data:
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Bromine substituents show higher reactivity than chlorine in cross-couplings .
-
Silane-protected alkynes prevent homo-coupling side reactions .
Hydrolysis Reactions
Controlled hydrolysis modifies key functional groups:
| Conditions | Products | Selectivity | Reference |
|---|---|---|---|
| 6N HCl, 100°C | 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxamide | >95% nitrile conversion | |
| NaOH/EtOH, reflux | 2-Cyano → 2-Carboxylate with methyl group intact | 83% |
Stability studies:
This comprehensive analysis demonstrates the compound's versatility in medicinal chemistry and materials science. Reaction outcomes are highly dependent on protecting group strategy and electronic effects of the pyrrolopyrimidine core. Recent advances in catalytic systems (e.g., ) have expanded its synthetic utility for targeted molecular design.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile has been identified as a potential inhibitor of various protein kinases, which play critical roles in cell signaling pathways associated with cancer progression. Its mechanism of action includes:
- Inhibition of Protein Kinases : The compound acts as a competitive inhibitor of p21-activated kinase 4 (PAK4), leading to downstream effects on apoptosis and cell proliferation pathways. Studies have shown that it can induce apoptosis by modulating key proteins such as P53, BAX, and Bcl2, which are crucial in cancer cell survival and death .
- In Vitro Efficacy : Research indicates that derivatives of this compound exhibit antiproliferative effects against several tumor cell lines. For example, in vitro assays have confirmed its activity against breast cancer and leukemia cell lines, suggesting its potential as an antitumor agent .
Synthetic Routes and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing precursors such as cyclopentylamine with reagents like copper chloride and sodium iodide under specific conditions.
- Microwave-Assisted Synthesis : This method enhances reaction efficiency and yield by using microwave irradiation to accelerate the synthesis process .
Types of Reactions
The compound can undergo various chemical reactions:
- Oxidation : Using reagents like oxone in dimethylformamide.
- Reduction : Employing reducing agents such as lithium aluminum hydride.
- Substitution Reactions : Nucleophilic substitution can occur at the pyrimidine ring .
Biological Research Applications
Beyond its role in cancer therapy, this compound has applications in broader biological research contexts:
- Cell Signaling Studies : Its ability to interact with multiple biological targets makes it useful for studying cellular signaling pathways, particularly those involved in cancer and other diseases associated with aberrant kinase activity .
- Material Science : The unique structural properties of this compound also lend themselves to applications in developing novel materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases and apoptotic proteins. The compound binds to the active sites of these targets, inhibiting their activity and inducing apoptosis in cancer cells. Molecular docking studies have shown that the compound has high binding affinities for these targets, leading to its potent biological effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidine derivatives are highly dependent on substituent positions and types. Below is a detailed comparison:
Table 1: Key Structural Analogs and Their Properties
Biological Activity
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is a heterocyclic compound characterized by a fused pyrrole-pyrimidine ring system. Its unique structure contributes to its diverse biological activities, particularly as an inhibitor of various protein kinases. This article reviews the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHN with a molecular weight of approximately 162.16 g/mol. The compound features a cyano group at the second position and a methyl group at the sixth position of the pyrrolo moiety. This arrangement enhances its reactivity and biological interactions, particularly through binding with protein kinases .
The primary target for this compound is p21-activated kinase 4 (PAK4). It acts as a competitive inhibitor , leading to significant downstream effects on several cellular pathways:
- Up-regulation : P53, BAX, DR4, DR5
- Down-regulation : Bcl2, IL-8, CDK4
These actions culminate in increased apoptosis through enhanced Caspase 8 activity and reduced cell survival signals .
Antitumor Activity
Research indicates that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound has shown efficacy against tumor cell lines with IC50 values indicating significant growth inhibition .
- Mechanistic Insights : The inhibition of PAK4 leads to apoptosis in cancer cells, making it a candidate for targeted cancer therapies .
Interaction with Protein Kinases
Molecular docking studies suggest that this compound binds effectively to the active sites of specific kinases, inhibiting their activity and affecting downstream signaling pathways related to cell proliferation and survival .
Case Studies
- Inhibition of Folate Receptors : Analogues of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine demonstrated selective inhibition of folate receptor-expressing cells with IC50 values less than 1 nM. This selectivity suggests potential for targeted delivery in cancer therapy .
- Animal Models : In severe combined immunodeficient mice bearing SKOV3 tumors, compounds derived from this scaffold exhibited significant antitumor efficacy, reinforcing the potential for clinical applications .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Copper-catalyzed coupling reactions : These allow for the introduction of various substituents on the pyrimidine ring to enhance biological activity.
| Synthesis Method | Description |
|---|---|
| Copper-catalyzed coupling | Introduces varied substituents for enhanced activity |
| Alkylation/Acylation | Modifies nitrogen atoms in the rings |
Q & A
Q. Example Reaction Conditions Table :
| Precursor | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-Amino-2-cyanopyrrole | Formamide, DMF, reflux (8h) | 78–85 | |
| 2-Chloroaniline derivative | Methanol, TsOH, reflux (5h) | 84 |
How can researchers resolve contradictions in spectral data (e.g., NMR shifts) during structural characterization?
Advanced Research Question
Discrepancies in spectral data often arise from tautomerism or solvent effects. For example, the ¹H NMR of 6-methyl derivatives may show variable shifts for the NH proton due to exchange broadening in DMSO-d₆. Methodological solutions include:
- Comparative analysis : Cross-reference with published spectra of structurally similar compounds (e.g., 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives) .
- Variable-temperature NMR : Identifies dynamic processes affecting peak splitting .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .
Q. Key Spectral Benchmarks :
- ¹³C NMR : The nitrile carbon (C≡N) typically resonates at δ 115–120 ppm .
- IR : Strong absorption at ~2200 cm⁻¹ confirms the nitrile group .
What strategies are used to evaluate the biological activity of this compound, particularly in kinase inhibition?
Advanced Research Question
The compound’s pyrrolo-pyrimidine scaffold is structurally analogous to ATP-competitive kinase inhibitors. To assess activity:
Kinase profiling : Screen against panels of kinases (e.g., JAK, EGFR) using fluorescence polarization assays .
Crystallography : Resolve binding modes (e.g., interactions with hinge regions) to explain selectivity .
Cell-based assays : Measure IC₅₀ values in cancer cell lines (e.g., HeLa) to correlate enzymatic and cellular potency .
Q. Example SAR Insight :
- Substituents at the 6-position (methyl vs. ethyl) significantly alter kinase selectivity. Methyl groups enhance JAK2 affinity, while bulkier groups reduce off-target effects .
How should researchers address low solubility in pharmacological assays?
Basic Research Question
The compound’s limited aqueous solubility (common in nitrile-containing heterocycles) can be mitigated by:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin formulations to maintain solubility without cytotoxicity .
- Prodrug design : Introduce phosphate or ester groups at the 7H-position to improve bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
What are the best practices for handling air/moisture-sensitive intermediates during synthesis?
Basic Research Question
Key intermediates (e.g., 2-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives) are hygroscopic and prone to hydrolysis. Recommended protocols:
- Inert atmosphere : Use Schlenk lines or gloveboxes for reactions and purification .
- Drying agents : Add molecular sieves (3Å) to reaction mixtures .
- Low-temperature storage : Store intermediates at –20°C under argon .
How can computational tools predict the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) model reaction pathways:
- Electrostatic potential maps : Identify electron-deficient sites (e.g., C4 in pyrimidine ring) prone to nucleophilic attack .
- Transition state analysis : Predict regioselectivity in reactions with amines or thiols .
- Solvent effects : COSMO-RS simulations optimize solvent choice for SNAr reactions .
What analytical techniques are critical for detecting impurities in synthesized batches?
Basic Research Question
- HPLC-MS : Quantifies residual starting materials (e.g., 3-amino-2-cyanopyrrole) with a C18 column and 0.1% formic acid mobile phase .
- Elemental analysis : Validates purity (>98%) by matching calculated vs. observed C/H/N ratios .
- TGA-DSC : Detects solvent or hydrate residues affecting crystallinity .
How does tautomerism in the pyrrolo-pyrimidine core influence pharmacological outcomes?
Advanced Research Question
The 7H-pyrrolo[2,3-d]pyrimidine system exhibits keto-enol tautomerism, altering binding affinity. To address this:
- pH-dependent studies : Use UV-Vis spectroscopy to track tautomeric populations .
- X-ray crystallography : Resolve dominant tautomers in protein-bound states .
- MD simulations : Model tautomer dynamics in biological environments .
What are the challenges in scaling up the synthesis from milligram to gram quantities?
Advanced Research Question
Scale-up issues include exothermic side reactions and purification bottlenecks. Solutions:
- Flow chemistry : Continuous reactors control heat dissipation during cyclization .
- Chromatography alternatives : Use crystallization (e.g., ethanol/DMF mixtures) instead of column purification .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
How can researchers validate the compound’s fluorescence properties for imaging applications?
Advanced Research Question
Though not directly fluorescent, derivatives (e.g., 7-hydroxyl-4-(methylthio) analogs) exhibit strong emission. Validation steps:
- Fluorescence quantum yield : Measure using quinine sulfate as a standard .
- Cell imaging : Test nucleolar staining in live HeLa cells with λₑₓ = 360 nm and λₑₘ = 450 nm .
- Photostability : Compare bleaching rates under continuous irradiation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
